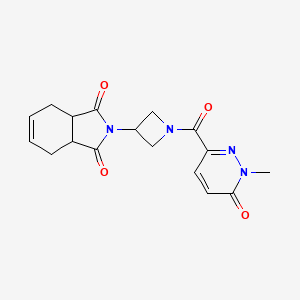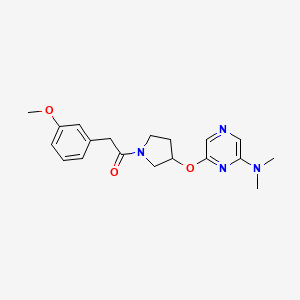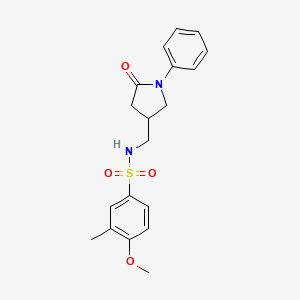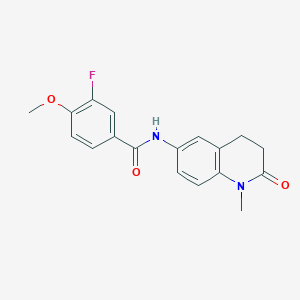![molecular formula C18H17N3O B2437427 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone CAS No. 2034400-13-8](/img/structure/B2437427.png)
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone is a compound with potential applications in scientific research.
Scientific Research Applications
Anticancer Properties
A study on new pyrazole-containing oxime ester derivatives, related to the specified compound, demonstrated potential anticancer properties. The derivatives showed selective toxicity to neuroblastoma cells without affecting healthy mouse fibroblast cells. This indicates the potential of such compounds in developing cancer treatments that target tumor cells specifically, thereby minimizing damage to healthy cells (Karakurt et al., 2021).
Antimicrobial Activity
Another significant application is in the field of antimicrobial research. Compounds bearing the pyrazole, pyrazolone, and isoxazole motifs, which are structurally related to the compound , have shown inhibitory activity against various bacterial strains. This suggests the potential use of these compounds in developing new antimicrobial agents to combat resistant bacterial infections (Brown et al., 1977).
Sensor Applications
The compound has also been used in sensor applications for detecting hydrazine, demonstrating fast and selective detection capabilities in water samples. This highlights its potential application in environmental monitoring and safety, where rapid detection of hazardous substances is critical (Goswami et al., 2015).
Anticonvulsant Activity
In pharmacological research, derivatives of the compound have been evaluated for their anticonvulsant activity. The studies suggest that these compounds may act on central nervous system receptors, indicating their potential as therapeutic agents for treating seizure disorders (Ghareb et al., 2017).
Antioxidant Activity
Pyrazoline derivatives synthesized from related compounds have been evaluated for their antioxidant activity. This research could lead to the development of new antioxidant agents, which are crucial in combating oxidative stress-related diseases (Jasril et al., 2019).
properties
IUPAC Name |
1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18(20-10-11-21-16(13-20)8-9-19-21)12-15-6-3-5-14-4-1-2-7-17(14)15/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIVCNUFLVOACD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

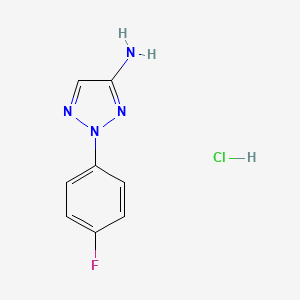
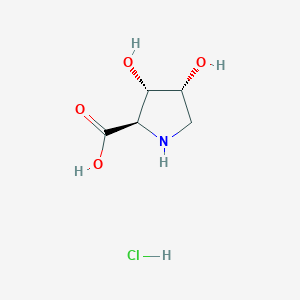
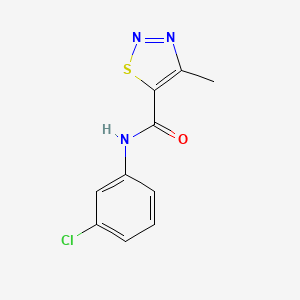
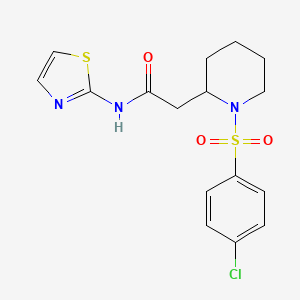
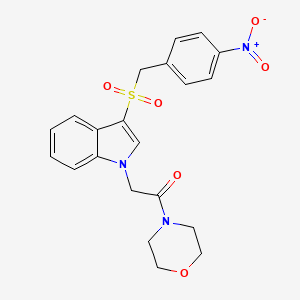
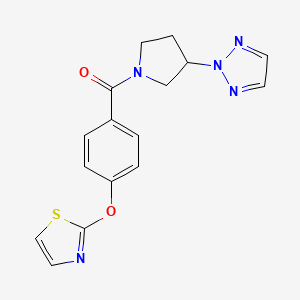
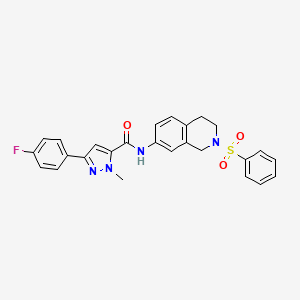
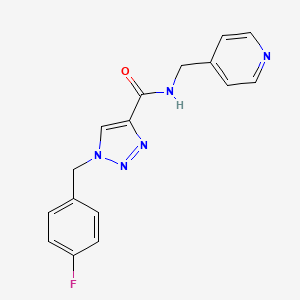
![Tert-butyl 3-[1-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]ethyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B2437356.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone](/img/structure/B2437358.png)
